

ENMD-2076: A Multi-Targeted Kinase Inhibitor in In Vivo Xenograft Models

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in preclinical cancer models. Its mechanism of action is characterized by a dual attack on tumor growth, targeting both angiogenesis and cell proliferation through the inhibition of a unique profile of kinases. This technical guide provides a comprehensive overview of the in vivo efficacy of ENMD-2076 in various xenograft models, detailing experimental protocols, summarizing key quantitative data, and visualizing its complex signaling pathways.

ENMD-2076 selectively inhibits Aurora A, a key regulator of mitosis, and several receptor tyrosine kinases crucial for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This multitargeted approach has resulted in tumor regression or complete growth inhibition in a range of human solid tumor and hematopoietic cancer xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[1]

Mechanism of Action

ENMD-2076's anti-tumor activity stems from its ability to simultaneously disrupt critical pathways involved in cell division and the formation of new blood vessels that supply tumors with essential nutrients. The primary targets of ENMD-2076 include:



- Aurora A Kinase: Inhibition of Aurora A disrupts the mitotic spindle formation, leading to G2/M
 phase cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4]
- Angiogenic Kinases: By targeting VEGFR2/KDR, FGFR1, and FGFR2, ENMD-2076 impedes
 the signaling cascades that promote the growth of new blood vessels (angiogenesis) within
 the tumor microenvironment.[1] This leads to a reduction in tumor vascularity and perfusion.
 [5]
- Other Proliferation-Associated Kinases: ENMD-2076 also shows inhibitory activity against
 Flt3, a kinase often implicated in hematologic malignancies.[1][3]

This multifaceted mechanism provides a strong rationale for its application across a spectrum of cancer types.

In Vivo Xenograft Studies: Quantitative Data Summary

The efficacy of ENMD-2076 has been demonstrated in numerous in vivo xenograft models. The following tables summarize the quantitative outcomes from key studies, showcasing the compound's potent anti-tumor activity.



Tumor Type	Cell Line	Dose (mg/kg)	Treatment Schedule	Tumor Growth Inhibition (TGI) / Outcome	Reference
Colorectal Cancer	HT-29	100 or 200	Oral, daily for 28 days	Initial tumor growth inhibition followed by regression.[5]	[5]
Hepatocellula r Carcinoma	SMMC-7721	100	Oral, daily for 20 days	73.67% TGI (significantly greater than sorafenib).[6]	[6]
Hepatocellula r Carcinoma	QGY-7703	100	Oral, daily for 20 days	76.59% TGI (significantly greater than sorafenib).[6]	[6]
Hepatocellula r Carcinoma	HepG2	100	Oral, daily for 20 days	80.12% TGI (significantly greater than sorafenib).[6]	[6]
Breast Cancer	MDA-MB-468	100	Not specified	Statistically significant tumor inhibition (P < 0.01).[7]	[7]
Breast Cancer	MDA-MB-231	100	Not specified	Statistically significant tumor inhibition (P < 0.05).[7]	[7]



Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the protocols for establishing and evaluating ENMD-2076 efficacy in xenograft models.

General Xenograft Model Establishment

- Cell Culture: Human cancer cell lines (e.g., HT-29, SMMC-7721, HepG2) are cultured in appropriate media and conditions to ensure logarithmic growth.[2][6]
- Animal Models: Immunocompromised mice, such as NCr nude or CB.17 SCID mice, are typically used to prevent rejection of human tumor cells.[2]
- Tumor Implantation: A suspension of 2 x 10⁶ to 30 x 10⁶ cancer cells, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.[2]
- Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-750 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.[2][6]

ENMD-2076 Administration and Efficacy Assessment

- Drug Formulation and Administration: ENMD-2076 is administered orally, typically dissolved in water.[2][5] Dosing schedules can vary but are often daily.[5][6]
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.[5]
 [6] Other endpoints may include tumor regression and survival analysis.
- Pharmacodynamic Studies: To assess the in vivo effects of ENMD-2076 on its targets, tumors are often harvested at specific time points after a single dose. Western blot analysis can then be used to measure the phosphorylation status of target kinases like Aurora A,
 VEGFR2, and Flt3.[1] Immunohistochemistry for markers of proliferation (Ki-67) and apoptosis can also be performed.[5]

Functional Imaging Protocols

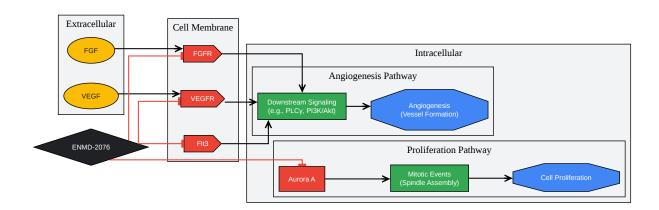


Functional imaging techniques provide non-invasive methods to assess the biological effects of ENMD-2076 in real-time.

- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique is
 used to measure tumor vascular permeability and perfusion. It can reveal the anti-angiogenic
 effects of ENMD-2076, often observed as a significant reduction in these parameters.[5]
- ¹⁸F-FDG Positron Emission Tomography (PET): PET scans with the glucose analog ¹⁸F-FDG are employed to assess tumor metabolic activity. A decrease in ¹⁸F-FDG uptake is indicative of a reduction in metabolic activity and can correlate with the anti-proliferative effects of the drug.[5]

Signaling Pathways and Experimental Workflows

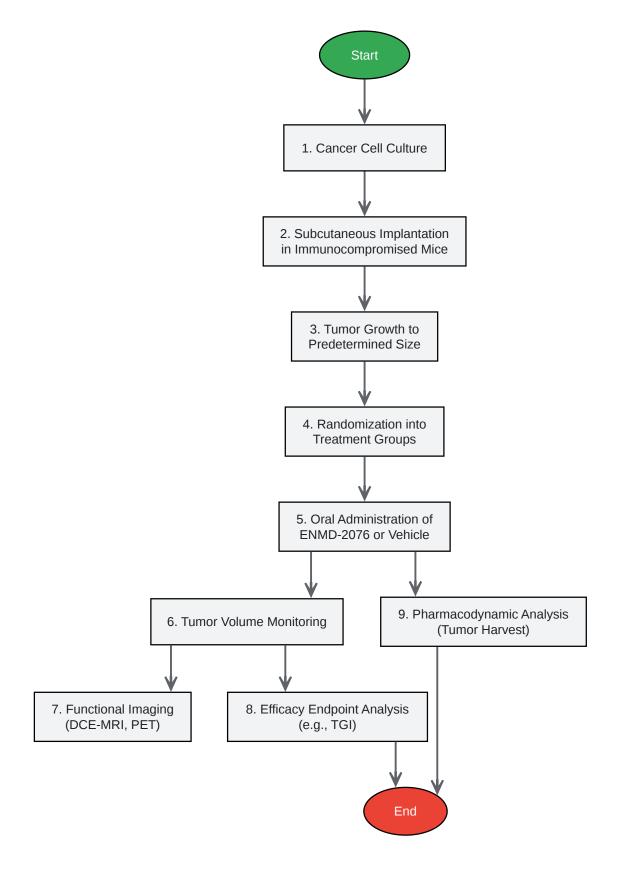
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.



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Caption: ENMD-2076 inhibits key signaling pathways involved in angiogenesis and cell proliferation.





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Caption: A generalized workflow for evaluating ENMD-2076 efficacy in in vivo xenograft models.

Conclusion

ENMD-2076 has consistently demonstrated robust anti-tumor activity across a variety of preclinical in vivo xenograft models. Its unique dual mechanism of action, targeting both angiogenesis and cell proliferation, underscores its potential as a valuable therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising compound. Clinical trials have been conducted to evaluate the safety and efficacy of ENMD-2076 in various cancer types, including ovarian, breast, and colorectal cancer.[8][9] The preclinical evidence strongly supports the continued investigation of ENMD-2076, both as a monotherapy and in combination with other anti-cancer agents.

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